molecular formula C15H17FN2O3S B2402819 (Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-25-0

(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2402819
CAS No.: 865198-25-0
M. Wt: 324.37
InChI Key: LHHYEGCXTWJXAS-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H17FN2O3S and its molecular weight is 324.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase inhibitors are of significant interest in the field of cosmetics and treatments for pigmentation disorders .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds and hydrophobic interactions with residues of tyrosinase

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway, leading to a decrease in melanin production . Melanin is responsible for the pigmentation of the skin, hair, and eyes. By inhibiting tyrosinase, this compound can prevent the accumulation of melanin, thereby inhibiting pigmentation disorders .

Pharmacokinetics

It’s worth noting that the compound’s susceptibility to hydrolysis could be influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph .

Result of Action

The primary result of the compound’s action is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to a reduction in pigmentation, making the compound potentially useful in the treatment of pigmentation disorders .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the compound’s susceptibility to hydrolysis is considerably accelerated at physiological pH . This could potentially impact the compound’s stability, efficacy, and overall action.

Properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-15(2,3)13(20)17-14-18(8-12(19)21-4)10-6-5-9(16)7-11(10)22-14/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHYEGCXTWJXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.